molecular formula C10H9ClN2 B14781166 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine

Katalognummer: B14781166
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: IJBZFHPNLPENOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically involve readily available starting materials and can be performed under various conditions to yield the desired compound. Industrial production methods often utilize these synthetic routes on a larger scale, ensuring the efficient and cost-effective production of the compound.

Analyse Chemischer Reaktionen

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Wirkmechanismus

The mechanism of action of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues . While both classes of compounds share a similar core structure, this compound is unique due to its specific substituents and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds::

Eigenschaften

Molekularformel

C10H9ClN2

Molekulargewicht

192.64 g/mol

IUPAC-Name

5-chloro-7-cyclopropylimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H9ClN2/c11-10-4-8(7-1-2-7)3-9-5-12-6-13(9)10/h3-7H,1-2H2

InChI-Schlüssel

IJBZFHPNLPENOA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=CN=CN3C(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.